1,9-Bis(4-chlorophenyl)nonane-1,9-dione
Description
1,9-Bis(4-chlorophenyl)nonane-1,9-dione is a diketone derivative with a nine-carbon aliphatic chain flanked by two 4-chlorophenyl groups. This compound is structurally characterized by its central nonanedione backbone and aromatic chlorinated substituents, which confer unique electronic and steric properties. It has been utilized in diverse applications, including as a linker in proteolysis-targeting chimera (PROTAC) molecules for cancer therapy and as a precursor in stereoselective organic synthesis .
Properties
Molecular Formula |
C21H22Cl2O2 |
|---|---|
Molecular Weight |
377.3g/mol |
IUPAC Name |
1,9-bis(4-chlorophenyl)nonane-1,9-dione |
InChI |
InChI=1S/C21H22Cl2O2/c22-18-12-8-16(9-13-18)20(24)6-4-2-1-3-5-7-21(25)17-10-14-19(23)15-11-17/h8-15H,1-7H2 |
InChI Key |
QEDQVOPOYKPGHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, reducing electron density on the aromatic ring compared to methoxy (OMe), which is electron-donating. This is reflected in the upfield shifts of aromatic protons in bromo and chloro derivatives compared to methoxy analogs.
- Carbonyl Stretching : The IR C=O stretch for the bromo derivative (1681 cm$ ^{-1} $) is lower than that of the methoxy analog (1743 cm$ ^{-1} $), suggesting stronger electron withdrawal by Br enhances conjugation with the carbonyl group.
Role in PROTAC Design
1,9-Bis(4-chlorophenyl)nonane-1,9-dione serves as a flexible linker in PROTACs targeting MDM2 for non-small cell lung cancer treatment. Its aliphatic chain provides spatial flexibility, while the chlorophenyl groups enhance stability and hydrophobic interactions. In contrast, 1,9-bis(4-bromophenyl)nonane-1,9-dione is primarily used in organic synthesis, such as in domino reactions to construct pyrazolo-fused naphthyridines.
Coordination Chemistry
Chloro and bromo derivatives exhibit distinct coordination behaviors. For example, this compound analogs form stable complexes with lanthanides (e.g., La$ ^{3+} $) and actinides (e.g., Th$ ^{4+} $), with stability constants reaching $ \beta_{21} = 1.18 \times 10^9 $ in synergistic extraction systems. Bromo-substituted analogs are less commonly reported in metal coordination, likely due to weaker Lewis acidity compared to chloro derivatives.
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